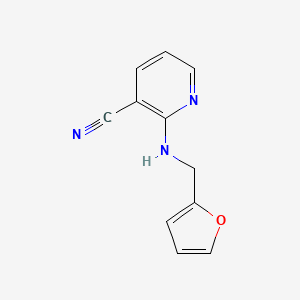

2-((Furan-2-ylmethyl)amino)nicotinonitrile

Description

Overview of Nicotinonitrile Scaffold as a Privileged Structure in Drug Discovery

The nicotinonitrile, or 3-cyanopyridine, nucleus is widely recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its capacity to serve as a versatile scaffold for the development of ligands for a diverse range of biological targets. The pyridine (B92270) ring system is a common feature in numerous physiologically active chemicals and natural compounds, including nicotinic acid, nicotinamide, and vitamin B6, which are vital to various metabolic processes. huaxuejia.cn The unique electronic properties and hydrogen bonding capabilities of the nicotinonitrile moiety allow for favorable interactions with biological macromolecules, making it a valuable component in the design of new drugs.

The significance of the nicotinonitrile scaffold is underscored by its presence in several marketed drugs. These include agents with a variety of therapeutic applications, demonstrating the broad utility of this chemical framework. The development of synthetic pathways to create a wide array of nicotinonitrile analogs has further expanded the understanding of their therapeutic and biological characteristics. Research has shown that derivatives of nicotinonitrile possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Importance of Furan-Containing Compounds in Pharmaceutical Research

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another structural motif of considerable importance in pharmaceutical research. Its incorporation into a molecule can significantly influence its pharmacokinetic properties. The ether oxygen atom in the furan ring adds polarity and the potential for hydrogen bonding, which can enhance the solubility and bioavailability of a drug candidate. Furan derivatives are found in a number of natural products and have been shown to exhibit a wide array of pharmacological activities.

The versatility of the furan nucleus has led to its integration into a multitude of chemotherapeutic agents. Furan-containing compounds have demonstrated antibacterial, antiviral, anti-inflammatory, and anticancer activities, among others. Even minor alterations to the substitution pattern on the furan ring can lead to noticeable changes in the biological activity of the compound. This sensitivity to structural modification makes the furan moiety a valuable tool for medicinal chemists in the fine-tuning of a molecule's therapeutic properties.

Contextualization of 2-((Furan-2-ylmethyl)amino)nicotinonitrile within Known Nicotinonitrile and Furan Chemistry

The compound this compound represents a molecular hybrid that combines the key structural features of both nicotinonitriles and furans. This strategic combination suggests the potential for synergistic or unique biological activities. The nicotinonitrile portion of the molecule provides a well-established scaffold known for its favorable interactions with biological targets, while the furan-2-ylmethylamino substituent introduces the distinct chemical and pharmacokinetic properties associated with the furan ring.

Research into nicotinonitrile derivatives that incorporate a furan moiety has already shown promise. For instance, certain nicotinonitrile derivatives bearing a furan group have been synthesized and evaluated for their antioxidant activity and their ability to protect DNA from damage. These studies provide a precedent for the potential of furan-substituted nicotinonitriles to exhibit beneficial biological effects. The specific linkage in this compound, where the furan ring is connected to the 2-amino position of the nicotinonitrile core via a methylene (B1212753) bridge, presents a unique spatial and electronic arrangement that could lead to novel interactions with biological targets. While specific research on this compound is not extensively documented in publicly available literature, the established importance of its constituent chemical families marks it as a compound of significant interest for future investigation in medicinal chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(furan-2-ylmethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-7-9-3-1-5-13-11(9)14-8-10-4-2-6-15-10/h1-6H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZBGSYFNVDYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC2=CC=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589407 | |

| Record name | 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945347-58-0 | |

| Record name | 2-{[(Furan-2-yl)methyl]amino}pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-((Furan-2-ylmethyl)amino)nicotinonitrile

The construction of the this compound scaffold can be approached through several established and modern synthetic strategies. These methods often leverage the reactivity of pyridine (B92270) precursors and the strategic incorporation of the furan (B31954) moiety.

General Synthetic Approaches for 2-Amino Pyridine Compounds

The 2-aminopyridine (B139424) motif is a common structural feature in numerous biologically active molecules. morressier.com Classical methods for their synthesis can sometimes be limited by harsh reaction conditions and the formation of regioisomeric mixtures. morressier.com More contemporary approaches offer milder conditions and improved selectivity.

One modern and practical two-step protocol involves the use of pyridine N-oxides as starting materials. This method proceeds under mild conditions using inexpensive and readily available reagents to afford unsubstituted 2-aminopyridine products with high regioselectivity and tolerance for various functional groups. morressier.com Another strategy employs the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines. This reaction, conducted either neat or in a solvent like DMSO, provides access to a range of 2-aminopyridines under mild conditions. nih.gov Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, have also been successfully applied to the synthesis of aminopyridines from halopyridines. nih.gov

Specific Reaction Pathways for Nicotinonitrile Synthesis Utilizing Malononitrile (B47326) and Aldehydes

The synthesis of nicotinonitrile derivatives, which form the core of the target molecule, frequently employs reactions involving malononitrile and aldehydes. researchgate.netnih.gov Malononitrile is a versatile building block due to its activated methylene (B1212753) group and the reactivity of its cyano groups.

A common and efficient method is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a suitable nitrogen source. For instance, the reaction of aromatic aldehydes, malononitrile, and aliphatic amines in a mixture of methanol (B129727) and water can lead to various polysubstituted pyridine derivatives. The Knoevenagel condensation of an aldehyde with malononitrile is a key step in many of these syntheses, forming an α,β-unsaturated nitrile intermediate. nih.gov This intermediate can then undergo further reactions, such as Michael addition and cyclization, to yield the desired nicotinonitrile structure. nih.govnih.gov The choice of catalyst, solvent, and reaction conditions can be crucial in directing the outcome of these multicomponent reactions.

Chemoselective Reduction Strategies in Furan Series Unsaturated Dinitriles as Precursors

The synthesis of the target molecule can involve a precursor containing a furan ring and an unsaturated dinitrile moiety. The selective reduction of the carbon-carbon double bond in such precursors without affecting the furan ring or the nitrile groups is a critical step. The furan ring is known to be sensitive to both acidic and basic conditions and can be easily saturated. mdpi.com

An efficient method for this chemoselective reduction utilizes 2-phenylbenzimidazoline, generated in situ. mdpi.comnih.gov This reagent has been shown to successfully reduce double bonds conjugated with nitrile groups in the presence of a furan ring with high yields and excellent selectivity. mdpi.comnih.govresearchgate.net This method is advantageous due to its mild reaction conditions, the use of a cost-effective reagent, and a simple work-up procedure. mdpi.comnih.gov It offers a valuable alternative to metal-catalyzed hydrogenations or borohydride (B1222165) reductions, which may not be compatible with the sensitive furan moiety. nih.gov

Multicomponent Reactions (MCRs) for Nicotinonitrile Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in one pot. nih.gov This approach is particularly valuable for the synthesis of diverse libraries of compounds, such as nicotinonitrile derivatives. researchgate.netresearchgate.net

Several MCRs have been developed for the synthesis of 2-aminopyridine and nicotinonitrile structures. nih.govresearchgate.net A one-pot, three-component cascade strategy can be employed, which may involve a Knoevenagel condensation followed by a nucleophilic aromatic substitution. researchgate.net For example, the reaction of an enaminone, malononitrile, and a primary amine can provide 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. nih.gov The proposed mechanism for such reactions often involves the initial formation of an intermediate via a Knoevenagel reaction between the enaminone and malononitrile, which then reacts with the primary amine, followed by cyclization and aromatization to yield the final 2-aminopyridine product. nih.gov

Derivatization and Structural Modification Strategies

Once the this compound core is synthesized, further structural modifications can be explored through various derivatization reactions to investigate structure-activity relationships.

Alkylation and Acylation Reactions of the Nicotinonitrile Core

The nicotinonitrile core and the furan ring present several sites for potential alkylation and acylation reactions. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions such as Friedel-Crafts acylation. researchgate.netosti.gov This reaction typically involves the use of an acylating agent, such as an acid anhydride, and a catalyst. osti.gov The position of acylation on the furan ring can be influenced by the substituent already present.

Furthermore, the secondary amine linkage in this compound is a potential site for N-alkylation or N-acylation. These reactions would introduce further diversity to the molecule. Standard alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides, anhydrides) could be employed under appropriate basic conditions to achieve these transformations. Such derivatizations are common in medicinal chemistry to modulate properties like solubility, stability, and biological activity. nih.govnih.gov

Cyclization Reactions to Fused Heterocyclic Systems (e.g., Furo[2,3-b]pyridines)

The fusion of a furan ring with the pyridine core of this compound leads to the formation of furo[2,3-b]pyridines, a class of compounds recognized for their broad pharmacological activities. nih.govresearchgate.net The synthesis of these fused systems from nicotinonitrile precursors is a well-established strategy in medicinal chemistry. nih.gov

One of the key synthetic routes to achieve this transformation is through intramolecular cyclization reactions. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles, provides a classic method for forming cyclic ketones after hydrolysis, which can be precursors to such fused systems. wikipedia.orgchem-station.com In the context of this compound, a plausible pathway involves the generation of a carbanion on the methylene group of the furan-2-ylmethyl substituent, which can then attack the nitrile carbon. While direct literature on the Thorpe-Ziegler cyclization of this specific compound is not abundant, the general principle is widely applied in heterocyclic synthesis. researchgate.net

Modern synthetic methods often employ transition metal catalysis to facilitate such cyclizations. For instance, palladium-catalyzed processes have been developed for the synthesis of furo[2,3-b]pyridines from appropriately substituted precursors. nih.gov These methods offer advantages in terms of efficiency and functional group tolerance. The general strategy involves the intramolecular attack of the amino group or a suitably activated carbon on the nitrile, often promoted by a base, to construct the fused furan ring.

The biological significance of furo[2,3-b]pyridines as scaffolds in drug discovery, particularly in the development of kinase inhibitors and agents targeting multidrug-resistant tuberculosis, drives the continuous development of synthetic routes to this heterocyclic system. researchgate.netnih.gov

Introduction of Various Substituent Groups for Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their biological activity. This involves the systematic introduction of various substituent groups at different positions of the molecule and evaluating the impact of these modifications.

While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related nicotinonitrile and furan-containing compounds can be inferred. For instance, in a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles, the nature of the substituent at the 4-position of the pyridine ring was found to significantly influence their affinity for the A2A adenosine (B11128) receptor. acs.org This suggests that modifications at the 4-, 5-, and 6-positions of the pyridine ring of this compound could be a fruitful area for SAR exploration.

Similarly, substitutions on the furan ring can also modulate biological activity. The introduction of small alkyl or halo groups, for example, can affect the lipophilicity and electronic properties of the molecule, thereby influencing its interaction with biological targets.

The following table illustrates hypothetical modifications that could be explored in an SAR study of this compound, based on common strategies in medicinal chemistry.

| Modification Site | Substituent (R) | Rationale for Modification | Potential Impact on Activity |

|---|---|---|---|

| Pyridine Ring (Position 4, 5, or 6) | -Cl, -F | Alters electronic properties and can form halogen bonds. | Increased binding affinity, altered metabolic stability. |

| -CH3, -OCH3 | Increases lipophilicity and can provide steric bulk. | Improved cell permeability and target engagement. | |

| -NH2, -OH | Introduces hydrogen bonding capabilities. | Enhanced target specificity and solubility. | |

| Furan Ring (Position 4 or 5) | -Br | Introduces a bulky, lipophilic group. | Modified target interaction and pharmacokinetic properties. |

| -NO2 | Strong electron-withdrawing group. | Altered electronic distribution and potential for new interactions. |

Synthesis of Hybrid Molecules Incorporating Thiazole (B1198619) and Other Heterocycles

The synthesis of hybrid molecules that incorporate the this compound scaffold with other heterocyclic rings, such as thiazole, is a common strategy in drug discovery to create novel chemical entities with potentially enhanced or synergistic biological activities. researchgate.net Nicotinonitrile-thiazole hybrids have been investigated for a range of therapeutic applications. researchgate.netcu.edu.eg

A versatile and widely used method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. researchgate.netmdpi.comorganic-chemistry.org This reaction typically involves the condensation of an α-haloketone with a thioamide. To create a hybrid molecule with this compound, one approach would be to first introduce a reactive handle onto the nicotinonitrile scaffold, which can then be elaborated into a thiazole ring.

For example, the amino group of this compound could be acylated with a reagent containing a thioamide moiety or a precursor to it. Alternatively, a functional group on the pyridine or furan ring could be modified to incorporate a component necessary for the Hantzsch synthesis.

Another strategy involves the use of one-pot, multi-component reactions. For instance, new nicotinonitrile-thiazole hybrids have been prepared through a facile one-pot procedure involving the reaction of a nicotinonitrile-linked aldehyde, thiosemicarbazide (B42300), and an appropriate hydrazonoyl chloride. researchgate.netcu.edu.eg This approach allows for the rapid assembly of complex molecules from simple starting materials.

The following table outlines a general synthetic approach for the preparation of a this compound-thiazole hybrid.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Functionalization of the nicotinonitrile | Introduction of a thioamide or α-haloketone moiety onto the this compound scaffold. | Functionalized nicotinonitrile precursor. |

| 2 | Hantzsch Thiazole Synthesis | Reaction of the functionalized precursor with the corresponding α-haloketone or thioamide. | This compound-thiazole hybrid. |

| (Alternative) | One-pot Multi-component Reaction | Reaction of a nicotinonitrile derivative with a thiazole-forming reagent mixture (e.g., thiosemicarbazide and an α-halocarbonyl compound). | Direct formation of the hybrid molecule. |

The rationale behind creating such hybrids is to combine the pharmacophoric features of both the nicotinonitrile and the thiazole moieties, which are independently known to exhibit a wide range of biological activities. mdpi.com

Pharmacological and Biological Activities

Adenosine (B11128) Receptor Modulation

The adenosine A2A receptor has been identified as a significant target for therapeutic intervention, particularly in neurodegenerative conditions like Parkinson's disease. Antagonists of this receptor are sought after for their potential to improve motor function. The development of potent and selective A2A antagonists often involves complex bi- or tricyclic nitrogen aromatic systems. nih.govacs.orgacs.org However, a novel class of compounds based on a 2-aminonicotinonitrile core has been synthesized and evaluated for this purpose. nih.gov

2-((Furan-2-ylmethyl)amino)nicotinonitrile as an A2A Adenosine Receptor Antagonist

Research into a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles revealed them to be potent A2A adenosine receptor antagonists. nih.gov Within this series, it was discovered that the presence of a furan (B31954) group, as seen in this compound, is beneficial for achieving high affinity for the A2A receptor when compared to compounds bearing a phenyl group instead. nih.govresearchgate.net

One notable compound from this series, designated LUF6080 (compound 44), demonstrated exceptionally high affinity with a Ki value of 1.0 nM for the A2A receptor. nih.gov This highlights the potential of the furan-substituted nicotinonitrile scaffold in designing powerful A2A antagonists. nih.govacs.org

Pharmacophore Modeling and Molecular Superimposition for A2A Antagonist Design

The design and synthesis of this class of compounds were guided by computational techniques, specifically pharmacophore modeling. nih.gov A pharmacophore model was developed by overlapping previously known non-xanthine A2A antagonists to identify key chemical features necessary for receptor binding and antagonism. nih.gov This model served as a blueprint for synthesizing the new series of compounds with the 2-aminonicotinonitrile core. nih.gov

Pharmacophore modeling is a crucial tool in modern drug discovery, allowing researchers to design molecules with a higher probability of interacting with the desired biological target. nih.gov The successful synthesis of high-affinity antagonists like LUF6080 validates the predictive power of the pharmacophore model used in this research. nih.gov

Selectivity Profile Against Other Adenosine Receptor Subtypes (A1, A2B, A3)

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related receptors, as off-target effects can lead to unwanted side effects. The 2-aminonicotinonitrile derivatives were therefore tested for their affinity against other adenosine receptor subtypes: A1, A2B, and A3. nih.gov

The highly potent compound LUF6080 (Ki = 1.0 nM at A2A) showed reasonable selectivity against these other subtypes. nih.gov This indicates that the molecule preferentially binds to the A2A receptor, which is a desirable characteristic for a therapeutic agent targeting this specific receptor. nih.govscilit.com

Table 1: Adenosine Receptor Subtype Selectivity Profile of LUF6080

| Receptor Subtype | Ki (nM) |

|---|---|

| A2A | 1.0 |

| A1 | Reasonably Selective |

| A2B | Reasonably Selective |

| A3 | Reasonably Selective |

Data sourced from Mantri et al., 2008. The exact Ki values for A1, A2B, and A3 were not specified in the abstract but were described as having "reasonable selectivity."

cAMP Second Messenger Assays for Potency Corroboration

To confirm that the high binding affinity observed in radioligand binding assays translates to functional antagonism, a cyclic AMP (cAMP) second messenger assay was performed. nih.gov Adenosine A2A receptors are G-protein-coupled receptors that, upon activation, increase intracellular levels of cAMP. nih.gov Antagonists are expected to block this effect.

The high affinity of LUF6080 was corroborated in this functional assay, where it demonstrated subnanomolar potency. nih.govacs.org This result confirms that the compound is not only a high-affinity binder but also a potent functional antagonist of the A2A adenosine receptor. nih.gov

Antimicrobial Activities

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Information regarding the specific antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains is not available in the reviewed scientific literature. While some furan derivatives and other distinct nicotinonitrile compounds have been investigated for antimicrobial properties, dedicated studies on this particular molecule could not be located.

Antifungal Properties

The furan nucleus is a constituent of numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including antifungal properties. mdpi.comnih.govresearchgate.net Various derivatives of the furan ring have been developed and investigated for their efficacy against a range of fungal pathogens. mdpi.comnih.govresearchgate.net For instance, certain nitrofuran derivatives have demonstrated significant inhibitory activity against clinically relevant fungi such as Candida species, Cryptococcus neoformans, Histoplasma capsulatum, and dermatophytes. mdpi.comresearchgate.net The antifungal potential of these compounds is often attributed to the specific substitutions on the furan ring. mdpi.comresearchgate.net

Structure-Activity Relationships (SAR) for Antimicrobial Potency

The antimicrobial potency of nicotinonitrile and furan derivatives is significantly influenced by their structural features. mdpi.comnih.gov Structure-activity relationship (SAR) studies on related compounds provide insights into the chemical modifications that can enhance or diminish their biological activity.

For instance, in a series of substituted phenylfuranylnicotinamidines, which are structurally analogous to this compound, the nature and position of substituents on the terminal phenyl ring were found to modulate the antimicrobial and cytotoxic activities. nih.govresearchgate.net The conversion of a nitrile group to a nicotinamidine functionality was observed to increase the antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, the lipophilicity of the molecule, which can be altered by adding or modifying substituents, plays a crucial role in its ability to penetrate microbial cell walls. mdpi.com In carbamothioyl-furan-2-carboxamide derivatives, the presence of an aromatic moiety was suggested to increase lipophilicity and, consequently, antibacterial activity. mdpi.com The electronic properties of the substituents are also important; electron-donating groups were found to enhance the anti-cancer action of certain carbamothioyl-furan-2-carboxiamde derivatives. mdpi.com These findings suggest that modifications to the furan ring, the nicotinonitrile core, or the amino linker in this compound could be strategically employed to optimize its antimicrobial potency.

Anticancer and Antiproliferative Activities

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., MCF-7, HepG2, U2OS)

Derivatives of both nicotinonitrile and furan have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. mdpi.comresearchgate.net Studies on novel nicotinonitrile derivatives have shown promising cytotoxicity, with some compounds exhibiting IC50 values of less than 20 µM against cell lines such as HeLa (cervical cancer), DU145 (prostate cancer), HepG2 (liver cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). researchgate.net

The presence of the furan moiety is also a key contributor to the anticancer potential of many compounds. nih.gov For example, a novel furan-2-carboxamide based small molecule exhibited potent anti-proliferative properties with IC50 values ranging from 4 µM to 8 µM in different cancer cell lines. nih.gov Similarly, carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines, with some compounds showing significant activity. mdpi.com

The following table summarizes the cytotoxic activity of some nicotinonitrile derivatives against various cancer cell lines, providing a reference for the potential efficacy of this compound.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Nicotinonitrile Derivative 2d | HeLa | <20 |

| Nicotinonitrile Derivative 2d | DU145 | <20 |

| Nicotinonitrile Derivative 2d | HepG2 | <20 |

| Nicotinonitrile Derivative 2d | MDA-MB-231 | <20 |

| Nicotinonitrile Derivative 2d | MCF-7 | <20 |

| Furo[2,3-b]pyridine (B1315467) Derivative 3e | HeLa | <20 |

| Furo[2,3-b]pyridine Derivative 3e | DU145 | <20 |

| Furo[2,3-b]pyridine Derivative 3e | HepG2 | <20 |

| Furo[2,3-b]pyridine Derivative 3e | MDA-MB-231 | <20 |

| Furo[2,3-b]pyridine Derivative 3e | MCF-7 | <20 |

Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction, Kinase Inhibition)

The anticancer effects of furan and nicotinonitrile derivatives are often mediated through various cellular mechanisms, including the induction of cell cycle arrest and apoptosis. nih.govrsc.orgnih.gov For instance, a novel furan-2-carboxamide derivative has been shown to act as a microtubule stabilizing agent, which disrupts chromosomal segregation during cell division, leading to cell cycle arrest and subsequent cell death. nih.gov

Apoptosis, or programmed cell death, is another common mechanism. nih.gov Some 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives have been found to induce apoptosis by activating caspases-3, -8, and -9, which is associated with the release of cytochrome c from mitochondria. nih.gov In studies on novel 2-amino-4-aryl-pyrimidine derivatives, it was observed that the lead compound could induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis in MCF-7 cells. rsc.org This was accompanied by an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the modulation of apoptosis-related proteins such as Bax and Bcl-2. rsc.org

Furthermore, the inhibition of key signaling pathways involved in cancer cell proliferation and survival is another potential mechanism. Some compounds have been shown to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are often dysregulated in cancer. rsc.org

Selective Toxicity Towards Cancer Cells vs. Normal Cells

A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. Encouragingly, certain nicotinonitrile derivatives have demonstrated a high degree of selectivity. In one study, specific nicotinonitrile and furo[2,3-b]pyridine derivatives showed high selectivity, ranging from 40 to 287-fold, for tumor cells over normal human fibroblast cells (HSF1184). researchgate.net This selective cytotoxicity is a highly desirable characteristic for any potential anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects. The evaluation against non-cancerous cell lines is a critical step in the preclinical assessment of such compounds. nih.gov

Other Reported Biological Activities of Nicotinonitrile and Furan Derivatives (Broader Context)

The structural motifs of nicotinonitrile and furan are present in a wide array of biologically active compounds, contributing to a diverse range of pharmacological effects. Research into derivatives containing these scaffolds has revealed significant potential in treating various conditions, from inflammatory diseases to neurodegenerative disorders.

Furan and its derivatives have been recognized for their anti-inflammatory and analgesic properties. researchgate.netutripoli.edu.ly These compounds can exert their anti-inflammatory effects through various mechanisms, including the suppression of inflammatory mediators like nitric oxide (NO), O2, and PGE2. nih.gov Some furan derivatives also regulate the mRNA expression of inflammatory mediators and exhibit antioxidant activity by scavenging free radicals. nih.gov For instance, 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors, has demonstrated both antinociceptive and anti-inflammatory effects in mice, suggesting its potential in managing chronic pain. nih.gov Similarly, acetylenic furan derivatives have been investigated for their anti-inflammatory and antinociceptive activities. researchgate.netresearchgate.net

| Compound | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 3-furan-2-yl-N-p-tolyl-acrylamide | Antinociceptive and Anti-inflammatory | Positive allosteric modulator of α7 nicotinic acetylcholine receptors | nih.gov |

| Acetylenic furan derivatives | Anti-inflammatory and Antinociceptive | Not specified | researchgate.netresearchgate.net |

| Natural furan fatty acids | Anti-inflammatory | Linked to high antioxidant properties | nih.gov |

| 2-arylbenzo[b]furan, egonol, XH-14, and ailanthoidol | Anti-inflammatory | Inhibited the production of nitric oxide | nih.gov |

The development of agents for Alzheimer's disease is a significant area of research, and compounds containing furan and benzofuran (B130515) scaffolds have shown promise. researchgate.netijpsonline.com Benzofuran-based molecules are being explored for their potential to act on various receptors associated with the pathology of Alzheimer's. researchgate.netijpsonline.com One strategy involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of furan-based α-aminophosphonate derivatives were designed and synthesized, demonstrating good inhibitory activity against both AChE and BuChE. researchgate.net Molecular docking studies of these compounds suggest they bind to both the peripheral anionic site and the catalytic anionic site of the enzymes. researchgate.net

Derivatives of furan and related heterocyclic systems have also been evaluated for their potential in treating Parkinson's disease. utripoli.edu.ly The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to modulate monoamine oxidase (MAO) activity. For example, a coumarin (B35378) analogue, 3-methyl-7H-furo[3,2-g]chromen-7-one, exhibited antiparkinsonian activity in a reserpine-induced mouse model. nih.gov This compound was found to reverse hypokinesia and showed selective inhibitory activity against the MAO-B isoform, which is a key target in Parkinson's disease therapy. nih.gov

Many furan and nicotinonitrile derivatives exhibit significant antioxidant properties. dntb.gov.uaresearchgate.netdntb.gov.ua This activity is often attributed to the ability of the furan ring to donate an electron to free radicals. nih.gov Furan fatty acids, for example, are potent scavengers of hydroxyl radicals. nih.gov The antioxidant potential of newly synthesized nicotinonitrile derivatives is frequently evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay. researchgate.netdntb.gov.ua Certain nicotinonitrile-thiazole hybrids have been identified as promising antioxidant agents with high inhibition activity. researchgate.netdntb.gov.ua

| Compound Class | Specific Compound/Derivative | Key Findings | Reference |

|---|---|---|---|

| Furan Fatty Acids | - | Potent hydroxyl radical scavengers. | nih.gov |

| Nicotinonitrile-Thiazole Hybrids | Compound 6b | Showed promising antioxidant activity with 86.27% inhibition in an ABTS assay. | researchgate.netdntb.gov.ua |

| Furan-based α-aminophosphonates | Compound 4c | Exhibited the highest antioxidant property in a DPPH radical scavenging assay. | researchgate.net |

| Nicotinonitrile Derivatives with Furan Moiety | Compounds 8, 19, and 22 | Identified as promising antioxidant agents. | dntb.gov.ua |

Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat hypertension and heart failure. nih.gov The core structures of many pharmaceuticals often contain heterocyclic rings. While specific research on this compound as an ARB is not prominent, the broader class of nicotinonitrile derivatives has been explored for various cardiovascular applications. Angiotensin-converting-enzyme inhibitors (ACEIs), which are related to the renin-angiotensin system, also represent a key area of cardiovascular drug development. frontiersin.org The structural features of nicotinonitrile could potentially be incorporated into the design of novel ARBs.

Structure Activity Relationship Sar Studies

The biological activity of nicotinonitrile derivatives, particularly as A2A adenosine (B11128) receptor antagonists, is highly dependent on their structural features. SAR studies have been instrumental in identifying the key components responsible for receptor affinity and selectivity.

Influence of Furan (B31954) Moiety on Biological Activity

Role of Furan Ring in Receptor Affinity and Selectivity (e.g., A2A Adenosine Receptor)

The furan ring plays a pivotal role in the interaction of these compounds with the A2A adenosine receptor (A2AAR). Research has demonstrated that the presence of a furan group, as opposed to a phenyl group, is beneficial for achieving high affinity for the A2AAR. nih.govacs.orgresearchgate.net This observation is a cornerstone of the SAR for this class of compounds.

Impact of Substitutions on the Furan Ring on Pharmacological Profiles

While the furan ring itself is a key determinant of activity, modifications to this ring can further modulate the pharmacological profile of the compounds. The biological activity of furan-containing compounds can be significantly altered by even slight changes in their substitution pattern.

In a related series of A2A receptor antagonists, the replacement of an unsubstituted furan moiety with a 5-methylfuran group was shown to improve the pharmacokinetic profile of the compounds. While specific SAR studies focusing on substitutions of the furan ring within the 2-((furan-2-ylmethyl)amino)nicotinonitrile scaffold are not extensively detailed in the available literature, this finding suggests that such modifications are a viable strategy for optimizing drug-like properties.

Nicotinonitrile Core Modifications and Their Effects

Importance of 2-Amino Nicotinonitrile Core Moiety

The 2-aminonicotinonitrile core is a foundational element for this class of A2AAR antagonists. nih.govacs.orgresearchgate.net The development of these compounds was predicated on a pharmacophore model that identified this core moiety as a suitable scaffold for arranging the necessary functional groups in the correct spatial orientation for receptor binding. nih.govacs.orgresearchgate.net The amino group, in particular, is crucial as it can participate in hydrogen bonding interactions within the receptor's active site, a common feature for many A2AAR ligands. nih.gov

Effect of Substituents at Different Positions (e.g., 4- and 6-positions) on Biological Activity

Systematic modifications of the nicotinonitrile core, particularly at the 4- and 6-positions, have a profound impact on biological activity. Studies on a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles have provided detailed insights into these effects.

It was observed that introducing a second furan ring at the 6-position of the nicotinonitrile core was beneficial for A2AAR affinity. The SAR at the 4-position is particularly sensitive. Small, polar, and non-polar substituents are generally well-tolerated. However, the introduction of larger, bulky groups at the 4-position tends to be detrimental to the affinity for the A2AAR.

The most potent compounds in this series, such as compound 44 (LUF6080), which has a 4-(4-hydroxyphenyl) substituent, exhibited Ki values in the low nanomolar range for the A2AAR. nih.govacs.orgresearchgate.net This compound demonstrated a high affinity of 1.0 nM and also showed reasonable selectivity over other adenosine receptor subtypes. nih.govacs.orgresearchgate.net

The following table summarizes the SAR data for substitutions at the 4- and 6-positions of the 2-aminonicotinonitrile core, highlighting their effect on binding affinity (Ki) at the human A2A adenosine receptor.

| Compound | R4 Substituent | R6 Substituent | hA2A Ki (nM) |

|---|---|---|---|

| 39 | 4-Methoxyphenyl | Furan-2-yl | 1.4 |

| 44 | 4-Hydroxyphenyl | Furan-2-yl | 1.0 |

| 34 | Phenyl | Furan-2-yl | 11 |

| 35 | 4-Fluorophenyl | Furan-2-yl | 14 |

| 36 | 4-Chlorophenyl | Furan-2-yl | 3.7 |

| 37 | 4-Bromophenyl | Furan-2-yl | 5.8 |

| 40 | 4-(Trifluoromethyl)phenyl | Furan-2-yl | 14 |

| 41 | 4-Nitrophenyl | Furan-2-yl | 11 |

| 42 | 4-Aminophenyl | Furan-2-yl | 14 |

| 43 | 4-Cyanophenyl | Furan-2-yl | 18 |

Pharmacophore Models and Ligand Design

The design of this compound and its analogs as A2AAR antagonists was guided by the use of pharmacophore models. nih.govacs.orgresearchgate.net These models are constructed by identifying the essential structural features and their spatial arrangement required for a ligand to interact with its biological target.

For A2AAR antagonists, a common pharmacophore model includes several key features:

Aromatic Ring Feature: This is often fulfilled by the furan or another aromatic system, which engages in π-stacking interactions with aromatic residues in the receptor, such as Phe168. nih.gov

Hydrogen Bond Donor: This feature is typically provided by an amino group, which can form hydrogen bonds with key residues like Asn253 and Glu169. nih.gov

Hydrophobic Groups: These are crucial for occupying hydrophobic pockets within the binding site, thereby increasing the ligand's affinity.

The development of the 2-aminonicotinonitrile series was based on a pharmacophore model generated from the overlap of known non-xanthine A2AAR antagonists. nih.govacs.orgresearchgate.net This approach successfully led to the synthesis of novel compounds with high affinity and selectivity for the A2A adenosine receptor, validating the utility of such models in rational drug design.

Pharmacophore Models and Ligand Design

Development and Application of Pharmacophore Models for Lead Optimization

Pharmacophore modeling is a cornerstone of modern drug design, enabling the identification of essential structural features responsible for a molecule's biological activity. A pharmacophore model for this compound and its analogs would typically be developed based on a set of active compounds, defining the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The development of such a model would involve:

Feature Identification: The nicotinonitrile core, the furan ring, and the secondary amine linker present key chemical features. The nitrile group and the pyridine (B92270) nitrogen are potential hydrogen bond acceptors. The secondary amine acts as a hydrogen bond donor. The furan and pyridine rings provide aromatic and hydrophobic characteristics.

Model Generation and Validation: Using computational software, a 3D arrangement of these features would be generated from a set of known active molecules. This model's predictive power would then be validated using a test set of compounds with known activities to ensure its statistical significance and ability to distinguish between active and inactive molecules.

Once validated, this pharmacophore model serves as a powerful tool for virtual screening of large compound libraries to identify novel scaffolds that match the essential features, thus accelerating the discovery of new lead compounds. Furthermore, it guides the modification of the existing scaffold to enhance binding affinity and selectivity. For instance, the model could indicate optimal positions for adding substituents to the furan or pyridine rings to improve interactions with a target protein.

| Pharmacophore Feature | Potential Role in Molecular Recognition | Location on this compound |

| Hydrogen Bond Acceptor | Forms hydrogen bonds with receptor amino acids. | Nitrile group (-C≡N), Pyridine nitrogen |

| Hydrogen Bond Donor | Donates a hydrogen atom to form a hydrogen bond. | Secondary amine (-NH-) |

| Aromatic Ring | Participates in π-π stacking or hydrophobic interactions. | Furan ring, Pyridine ring |

| Hydrophobic Group | Interacts with nonpolar pockets of the target protein. | Furan ring, Methylene (B1212753) bridge (-CH2-) |

Computational Approaches in Guiding SAR and Drug Design

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are pivotal in refining lead compounds and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding the relationship between the three-dimensional properties of a molecule and its biological activity. For a series of this compound analogs, a 3D-QSAR model could be developed to correlate their steric, electrostatic, hydrophobic, and hydrogen bonding fields with their observed activity.

The resulting contour maps from these analyses would provide a visual guide for drug design. For example, a map might show that bulky, electron-withdrawing groups at a specific position on the furan ring are favorable for activity, while such groups are detrimental at another position. This information allows medicinal chemists to prioritize the synthesis of compounds with a higher probability of success.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would elucidate the specific amino acid residues it interacts with in the binding pocket of a target enzyme or receptor. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

The insights gained from docking can explain the observed SAR data. For instance, if an analog with a hydroxyl group shows increased potency, docking might reveal that this group forms a critical hydrogen bond with a specific residue in the active site. This understanding is crucial for the rational design of new derivatives with improved binding affinities.

| Computational Method | Application in SAR of this compound Analogs | Key Outputs |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with biological activity to guide substituent modifications. | Statistically significant models (q², r²), Contour maps indicating favorable and unfavorable regions for steric, electrostatic, and other properties. |

| Molecular Docking | Predicts the binding mode and interactions of the compound within a protein's active site. | Binding affinity scores, Visualization of key interactions (e.g., hydrogen bonds, hydrophobic contacts), Identification of important amino acid residues. |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article that focuses solely on the computational chemistry and in silico investigations of the specific chemical compound “this compound.”

The search for molecular docking studies, binding mode analyses, and quantum chemical calculations specific to this exact molecule did not yield any direct research findings. The available literature discusses computational studies on broader, related classes of compounds, such as nicotinonitrile derivatives or molecules containing a furan moiety.

To create the requested article would require extrapolating data from these related but distinct chemical structures. This would be scientifically inaccurate and would violate the explicit instruction to focus solely on "this compound." Therefore, in the interest of providing accurate and non-hallucinatory information, the article cannot be generated as per the specified constraints.

Computational Chemistry and in Silico Investigations

Molecular Dynamics Simulations

Investigation of Ligand-Receptor Dynamics and Stability

To understand how 2-((Furan-2-ylmethyl)amino)nicotinonitrile might exert a therapeutic effect, MD simulations are employed to model its interaction with a target protein receptor. After an initial docking pose is predicted, an MD simulation is run to observe the stability of the ligand-receptor complex. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket. Furthermore, analysis of the simulation trajectory can reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the stability of the complex. This detailed understanding of the dynamic binding behavior is essential for validating the potential of the compound as an inhibitor or modulator of the target receptor.

Conformational Analysis and Binding Energy Calculations

During an MD simulation, this compound can explore various conformations or spatial arrangements of its atoms. Analyzing these conformations is vital, as the molecule's shape directly influences its ability to bind to a receptor. Techniques like cluster analysis are applied to the simulation trajectory to identify the most populated and energetically favorable conformations of the ligand while it is bound to the receptor.

Following the simulation, sophisticated methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy. This value provides a quantitative estimate of the affinity between the ligand and its receptor. The total binding energy is decomposed into contributions from different energy terms (e.g., van der Waals, electrostatic, solvation energy), offering a detailed picture of the driving forces behind the binding event.

Table 1: Illustrative Binding Energy Decomposition for this compound Note: The following data is illustrative of the output from a typical binding energy calculation and is not based on published experimental results for this specific compound.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.3 |

| Polar Solvation Energy | 35.1 |

| Non-Polar Solvation Energy | -4.7 |

| Total Binding Free Energy (ΔG_bind) | -35.7 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME predictions are crucial for early-stage drug discovery, helping to identify compounds with favorable profiles and flagging potential liabilities, thereby reducing the likelihood of late-stage failures.

Assessment of Drug-Likeness and Pharmacokinetic Properties

A variety of computational models are used to assess the "drug-likeness" of this compound. A primary filter is Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Beyond this, other properties are predicted using quantitative structure-activity relationship (QSAR) models and other machine learning algorithms.

These predictive models estimate key pharmacokinetic parameters such as human intestinal absorption (HIA), permeability across the Caco-2 cell line (an in vitro model of the intestinal wall), and blood-brain barrier (BBB) penetration. Plasma protein binding and the volume of distribution are also calculated to understand how the compound will be distributed throughout the body.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound Note: This table presents hypothetical data generated from common ADME prediction software for illustrative purposes.

| Property | Predicted Value | Favorable Range |

|---|---|---|

| Molecular Weight | 211.23 g/mol | < 500 |

| logP (Lipophilicity) | 2.5 | -0.4 to 5.6 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Human Intestinal Absorption | High | - |

| Caco-2 Permeability (logPapp) | High | > 0.9 |

| Blood-Brain Barrier (BBB) Permeant | Yes | - |

| P-glycoprotein Substrate | No | - |

Predicting Potential Toxicity (ADME-T)

Early prediction of potential toxicity is a critical step in drug development. Computational models can screen for various toxicological endpoints. For this compound, this includes predicting whether the compound is likely to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which could lead to adverse drug-drug interactions. Other important predictions include cardiotoxicity (e.g., hERG inhibition), mutagenicity (AMES test), and potential for causing drug-induced liver injury (DILI). These predictions are based on models trained on large datasets of known toxic compounds.

Preclinical Studies and Therapeutic Potential

In Vitro Efficacy in Disease Models

In vitro studies are fundamental in determining the specific cellular and molecular mechanisms through which a compound exerts its effects. These assays provide initial evidence of pharmacological activity and help identify potential therapeutic applications.

Cell-based assays are crucial for understanding how a compound affects cellular functions. For derivatives of 2-aminonicotinonitrile containing a furan (B31954) moiety, significant activity has been observed in assays measuring second messengers like cyclic AMP (cAMP) and in those assessing the inhibition of cell growth.

A series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles were developed and evaluated as antagonists for the A2A adenosine (B11128) receptor, a key target in inflammatory and neurodegenerative diseases. acs.orgnih.gov The high receptor affinity of one of the lead compounds in this series was confirmed using a cAMP second messenger assay, which demonstrated its functional antagonism with subnanomolar potency. acs.orgnih.gov

Furthermore, the antiproliferative activity of various furan and nicotinonitrile derivatives has been extensively evaluated against a range of human cancer cell lines. nih.govresearchgate.netmdpi.com These studies utilize assays that measure the inhibition of cell growth, providing an indication of cytotoxic potential. For instance, novel furan derivatives have shown significant anti-proliferative effects against cervical (HeLa), colorectal (SW620), and breast (MCF-7) cancer cell lines. nih.govmdpi.com Similarly, various nicotinonitrile derivatives have demonstrated cytotoxic activity against liver (HepG2), breast (MCF-7), and prostate (DU145) cancer cells. nih.govresearchgate.net

Table 1: In Vitro Antiproliferative Activity of Furan and Nicotinonitrile Derivatives

Table of Mentioned Compounds

Compound Name 2-((Furan-2-ylmethyl)amino)nicotinonitrile 6-hydroxydopamine (6-OHDA) Acetylcholine (B1216132) Cyclic AMP (cAMP) MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Nicotine α-synuclein

Toxicology and Safety Assessment (Preclinical)

Preliminary toxicological assessments are foundational to understanding the safety profile of a new compound. These evaluations are conducted using both in vitro cellular models and in silico computational predictions to flag potential safety concerns early in the drug discovery pipeline.

Information regarding the cytotoxic effects of this compound on normal, non-cancerous cell lines is not available in the public domain based on the conducted literature search. In typical preclinical assessments, a compound would be tested against a panel of normal cell lines, such as human fibroblasts or endothelial cells, to determine its general cytotoxicity. The half-maximal inhibitory concentration (IC50) is a standard measure used to quantify this effect, with higher IC50 values indicating lower cytotoxicity and a potentially better safety profile. The selectivity index, which compares the cytotoxicity towards cancer cells versus normal cells, is also a key parameter in evaluating the therapeutic window of an anticancer agent.

Table 1: Cytotoxicity of this compound Against Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

|---|

In silico toxicology uses computational models to predict the potential adverse effects of chemical compounds. These predictive models are built on large datasets of previously tested chemicals and their known toxicological profiles. Common endpoints for prediction include carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity. These computational tools can help prioritize compounds for further development and reduce the reliance on animal testing.

A specific in silico toxicity prediction for this compound has not been reported in the available literature. Such an analysis would typically involve using various software platforms that employ Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms to predict a compound's likelihood of causing various toxicities based on its chemical structure.

Table 2: In Silico Toxicity Predictions for this compound

| Toxicity Endpoint | Prediction | Confidence Level |

|---|---|---|

| Carcinogenicity | Data not available | - |

| Mutagenicity | Data not available | - |

| Hepatotoxicity | Data not available | - |

Future Directions and Research Gaps

Exploration of Novel Therapeutic Targets

The nicotinonitrile core is a versatile pharmacophore present in several approved drugs, including the kinase inhibitors bosutinib (B1684425) and neratinib. ekb.egresearchgate.net This precedent suggests that a primary future direction for 2-((Furan-2-ylmethyl)amino)nicotinonitrile and its analogues lies in the exploration of novel therapeutic targets, particularly within oncology and inflammatory diseases.

Initial research on related nicotinonitrile derivatives has highlighted their potential as anticancer agents, operating through mechanisms such as the induction of apoptosis and inhibition of tyrosine kinases. nih.gov Future studies should therefore aim to screen this compound against a broad panel of kinases implicated in cancer progression. Furthermore, given the anti-inflammatory properties observed in some nicotinonitrile-based compounds, investigating its efficacy against targets in inflammatory pathways, such as cyclooxygenases and cytokines, is a logical next step. ekb.eg The furan (B31954) moiety itself is a common feature in biologically active compounds, potentially influencing target interaction and metabolic stability. ijabbr.com

Table 1: Potential Therapeutic Targets for this compound

| Therapeutic Area | Potential Molecular Targets | Rationale |

|---|---|---|

| Oncology | Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., AKT1), Pim-1 Kinase | Nicotinonitrile scaffold is a known kinase inhibitor. researchgate.netnih.gov |

| Inflammatory Diseases | Cyclooxygenases (COX-1, COX-2), Cytokines (e.g., TNF-α, IL-6) | General anti-inflammatory potential of nicotinonitrile derivatives. ekb.eg |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO) | Emerging area for multi-target ligands based on heterocyclic scaffolds. researchgate.netnih.gov |

Development of Multi-Target Directed Ligands (MTDLs)

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs). researchgate.netmdpi.com An MTDL is a single chemical entity designed to interact with multiple targets, offering the potential for synergistic efficacy and a reduced likelihood of drug resistance. nih.gov

The structure of this compound, with its distinct furan and nicotinonitrile moieties, is well-suited for development into an MTDL. Future research should focus on rationally designing derivatives that can simultaneously modulate different pathological pathways. For instance, in the context of Alzheimer's disease, a hybrid molecule could be engineered to inhibit both cholinesterases and beta-secretase, two key enzymes in its pathogenesis. nih.gov This approach involves strategically combining pharmacophores to achieve a desired polypharmacological profile. nih.gov

Application of Advanced Synthetic Methodologies

To fully explore the therapeutic potential of the this compound scaffold, the application of advanced and efficient synthetic methodologies is crucial. While classical synthetic routes to nicotinonitriles exist, modern techniques can provide more rapid and diverse access to novel analogues. ekb.egdntb.gov.ua

Future synthetic efforts should leverage techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents onto the nicotinonitrile core. mdpi.com This will enable the systematic exploration of the structure-activity relationship (SAR). Furthermore, the development of green and sustainable synthetic protocols will be important for producing these compounds in an environmentally friendly and cost-effective manner. dntb.gov.ua The use of radical fragmentation of β-hydroxy azides represents another advanced method for creating highly functionalized nitriles. nih.gov

Integration of Machine Learning and AI in Drug Discovery for Nicotinonitrile Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. jsr.orgjsr.org These computational tools can accelerate the identification of promising drug candidates, predict their biological activities and toxicity profiles, and optimize their properties. nih.govmdpi.comresearchgate.net

For this compound and its derivatives, AI and ML can be employed in several ways:

Virtual Screening: To screen large virtual libraries of related compounds against various biological targets to identify potential hits.

QSAR Modeling: To develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of novel analogues based on their chemical structure.

De Novo Drug Design: To generate novel molecular structures with desired pharmacological properties from the ground up.

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics.

Detailed Mechanistic Studies of Biological Activities

While preliminary studies on related compounds have suggested potential mechanisms of action, such as apoptosis induction and kinase inhibition, detailed mechanistic studies on this compound are currently lacking. nih.gov A significant research gap exists in understanding how this specific compound and its derivatives exert their biological effects at a molecular level.

Future investigations should employ a range of biochemical and cell-based assays to elucidate the precise mechanisms of action. This includes identifying the direct molecular targets, mapping the signaling pathways that are modulated, and understanding how the compound affects cellular processes like the cell cycle and apoptosis. Techniques such as molecular docking can provide insights into the binding interactions with target proteins. researchgate.net Such studies are essential for the rational optimization of this compound into a viable therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-((Furan-2-ylmethyl)amino)nicotinonitrile, and what key reaction conditions should be optimized?

- Methodological Answer : The compound can be synthesized via microwave-assisted coupling reactions. For example, ethyl 2-((furan-2-ylmethyl)amino)acetate can react with phenyl methoxycarbamate in acetonitrile under microwave irradiation (120°C, 2 hours), followed by purification using flash chromatography (5% EtOAc/CH₂Cl₂) . Alternative routes involve nucleophilic substitution, such as coupling trifluoromethanesulfonic acid esters with amines like 2-(aminomethyl)quinoline in 1,2-dimethoxyethane (DME) . Key optimizations include temperature control, solvent selection (polar aprotic solvents preferred), and catalyst use (e.g., i-Pr₂NEt).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize peaks for the furan ring (δ 6.2–7.4 ppm for protons, δ 110–150 ppm for carbons) and the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹ in IR).

- Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the loss of the furan-methylamine moiety.

- Cross-validate with literature data for analogous compounds, such as 2-(Methylthio)nicotinonitrile, to confirm spectral alignment .

Advanced Research Questions

Q. How can researchers employ SHELX-based crystallographic refinement to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELXL for high-resolution refinement:

Data Collection : Ensure high-resolution diffraction data (≤1.0 Å) to resolve electron density maps.

Twinning Analysis : For twinned crystals, apply the TWIN/BASF commands in SHELXL to model twin domains .

Hydrogen Bonding : Refine hydrogen atom positions using riding models and validate via residual density maps.

Validation Tools : Utilize R1/wR2 metrics and check CIF files with PLATON/checkCIF for geometry errors.

Q. What computational strategies are recommended for predicting the bioactive conformations of this compound in receptor-ligand docking studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., TIP3P water) to identify low-energy conformers.

- Docking Protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Reference the InChI code (1S/C29H29N3O3S) from ChemSpider to generate 3D coordinates .

- QM/MM Optimization : Refine docking poses with hybrid quantum mechanics/molecular mechanics to account for electronic effects.

Q. What structural modifications to the nicotinonitrile core have been shown to enhance β3-adrenoreceptor agonist activity, based on analogs like Lubabegron?

- Methodological Answer :

- Substituent Effects : Introducing bulky groups (e.g., 2-methylpropylphenoxy) improves receptor binding, as seen in Lubabegron (LY488756) .

- Stereochemistry : The (S)-enantiomer of the hydroxypropyl group in Lubabegron enhances selectivity for β3 over β1/β2 receptors.

- Bioisosteric Replacement : Replace thiophene with furan to evaluate π-stacking interactions in the binding pocket.

Q. In crystallographic studies of this compound complexes, how can researchers address challenges associated with twinned data or low-resolution diffraction?

- Methodological Answer :

- Twin Refinement : Use SHELXL’s TWIN/BASF commands with HKLF5 format data.

- Low-Resolution Mitigation : Apply anisotropic displacement parameters and restraints for bond lengths/angles.

- Data Merging : Process multiple datasets (e.g., from different crystals) using XDS or HKL-3000 to improve completeness .

Q. What in vitro assay designs are optimal for evaluating the kinase inhibitory potential of this compound derivatives?

- Methodological Answer :

- Kinase Profiling : Use ADP-Glo™ assays to screen against panels like the KinomeScan® library.

- IC50 Determination : Perform dose-response curves (0.1–10 µM) in triplicate, referencing CHIR-99021 (a GSK-3β inhibitor) as a positive control .

- Cellular Assays : Measure phosphorylation inhibition via Western blot (e.g., p-GSK-3β in HEK293 cells).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.